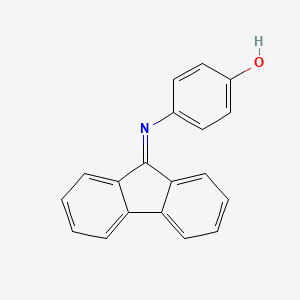

4-(9h-Fluoren-9-ylideneamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58633-11-7 |

|---|---|

Molecular Formula |

C19H13NO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

4-(fluoren-9-ylideneamino)phenol |

InChI |

InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |

InChI Key |

CKUBBTKMOMUNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 4-(9H-Fluoren-9-ylideneamino)phenol

The principal method for synthesizing this compound is through the formation of an imine or azomethine group (-C=N-). researchgate.net This is typically achieved via the condensation of a primary amine with a carbonyl compound. researchgate.net

The most direct synthesis of this compound involves the condensation reaction between 9-fluorenone (B1672902) and 4-aminophenol (B1666318). researchgate.net In this reaction, the nucleophilic amine group of 4-aminophenol attacks the electrophilic carbonyl carbon of 9-fluorenone, leading to the formation of a hemiaminal intermediate, which then dehydrates to form the final imine product. The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695).

To enhance the rate and yield of Schiff base formation, various catalysts can be employed. Acid catalysis is a common strategy, where a small amount of an acid, like glacial acetic acid, is added to the reaction mixture. researchgate.net The acid protonates the carbonyl oxygen of 9-fluorenone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by 4-aminophenol.

Recent advancements have also explored the use of heterogeneous catalysts and alternative energy sources. For instance, mechanochemical methods, such as ball milling, have been shown to produce Schiff bases efficiently in a solvent-free manner, offering a green alternative to traditional reflux methods. nih.govnih.gov Additionally, heterogeneous catalysts like Au@TiO2 have been successfully used, allowing for milder reaction conditions and easier catalyst recycling. nih.gov The choice of catalyst and reaction conditions, including temperature and solvent, significantly influences the reaction's efficiency and product yield.

Table 1: Catalytic Approaches in Schiff Base Synthesis

| Catalyst Type | Example | Typical Conditions | Advantages |

|---|---|---|---|

| Homogeneous Acid | Glacial Acetic Acid | Reflux in ethanol | Simple, readily available researchgate.net |

| Heterogeneous | Au@TiO2 | 65 °C in ethanol | Catalyst reusability, mild conditions nih.gov |

| Solvent-Free | Ball Milling | Mechanical grinding | Green chemistry, high yields, fast nih.govnih.gov |

Functionalization and Structural Modification of the Fluorene (B118485) Moiety

Modifying the fluorene portion of the molecule is a key strategy for altering its electronic and steric properties. This can be achieved by introducing substituents at various positions on the fluorene core.

Introducing functional groups onto the aromatic rings of the fluorene nucleus is another powerful derivatization strategy. This is typically accomplished by using a pre-functionalized 9-fluorenone as the starting material in the condensation reaction. A variety of synthetic methods allow for the preparation of substituted fluorenones. organic-chemistry.org For example, palladium-catalyzed reactions, such as cyclocarbonylation of o-halobiaryls or carbonylative C-C bond formation, can produce fluorenones with diverse electron-donating or electron-withdrawing substituents in high yields. organic-chemistry.org These substituted fluorenones can then be reacted with 4-aminophenol to generate a library of peripherally functionalized Schiff bases.

Functionalization and Structural Modification of the Phenolic Moiety

The phenolic hydroxyl (-OH) group in this compound offers a reactive site for further chemical modification. This functional group can undergo various reactions to produce a range of derivatives with altered properties.

A common modification is the acetylation of the phenolic hydroxyl group. This can be achieved by reacting the parent compound with an acetylating agent like acetic anhydride (B1165640). uwaterloo.ca This reaction converts the phenol (B47542) into an acetate (B1210297) ester. The conditions for such reactions, including temperature and the use of catalysts, can be optimized to ensure high conversion and purity. For instance, the acetylation of the structurally similar 4-aminophenol to form paracetamol is often conducted by heating with acetic anhydride. uwaterloo.cahw.ac.ukrsc.org The hydroxyl group's reactivity allows for the introduction of various other functional groups, enabling the fine-tuning of the molecule's solubility, hydrogen-bonding capabilities, and coordination properties.

Table 2: Summary of Derivatization Strategies

| Moiety | Position of Modification | Type of Modification | Example Reagents/Methods |

|---|---|---|---|

| Fluorene | 9-Position | Starting with substituted fluorenols | 9-(phenylethynyl)-9H-fluoren-9-ols, BF3·OEt2 thieme-connect.de |

| Fluorene | Aromatic Rings | Starting with substituted fluorenones | Pd-catalyzed cyclocarbonylation organic-chemistry.org |

| Phenolic | Hydroxyl Group | Acetylation (Esterification) | Acetic anhydride uwaterloo.carsc.org |

Chemical Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations can alter the compound's physical, chemical, and biological properties. Common derivatization strategies target this hydroxyl functionality to form ethers, esters, and other related structures. nih.gov

Derivatization is a frequently employed strategy to enhance analytical detection, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net Reagents that introduce chromophoric or fluorophoric tags are often used. For instance, acylation with reagents such as benzoyl chloride or dansyl chloride can improve UV-Vis or fluorescence detection, respectively. researchgate.netscirp.org The choice of derivatizing agent is critical and depends on the desired properties of the final product and the analytical method being used. researchgate.net

The following table summarizes various reagents used for the derivatization of phenolic hydroxyl groups, which are applicable to this compound.

Table 1: Reagents for Chemical Transformation of the Phenolic Hydroxyl Group

| Reagent Class | Specific Reagent Example | Resulting Functional Group | Application/Purpose |

|---|---|---|---|

| Acyl Halides | Benzoyl Chloride | Ester | Enhances UV detection in HPLC scirp.org |

| Sulfonyl Chlorides | Dansyl Chloride | Sulfonate Ester | Introduces a fluorescent tag for sensitive detection researchgate.net |

| Organic Anhydrides | Acetic Anhydride | Ester | Acetylation for protection or modification of properties researchgate.net |

| Isocyanates | Phenyl Isocyanate | Carbamate | Formation of urethane (B1682113) derivatives |

| Alkyl Halides | p-Bromophenacyl bromide (p-BPB) | Ether | Introduces a heavy atom (Br) for ICP-MS detection rsc.org |

| Silyl Halides | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Silyl Ether | Increases volatility for GC-MS analysis researchgate.net |

These transformations are typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then readily reacts with the electrophilic reagent. The specific conditions, such as solvent, temperature, and reaction time, must be optimized for each specific transformation to achieve high yields.

Influence of Substituent Effects on the Phenolic Aromatic System

The introduction of substituents onto the phenolic aromatic ring of this compound can significantly modulate its electronic properties and reactivity. The nature and position of these substituents dictate their influence through a combination of inductive and resonance effects.

Electron-donating groups (EDGs), such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density on the aromatic ring and the phenolic oxygen. researchgate.net This enhanced electron density can increase the nucleophilicity of the phenol and may affect the reactivity at the ortho and para positions relative to the hydroxyl group. researchgate.net Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or halogen (-X) groups, decrease the electron density on the ring. nih.gov This reduction in electron density makes the phenolic proton more acidic and can influence the regioselectivity of electrophilic substitution reactions. nih.gov

Computational studies on substituted phenols have demonstrated these effects quantitatively. For example, an ortho-methoxy group (an EDG) was found to have a beneficial effect on the antioxidant activity of phenolic compounds, whereas an ortho-nitro group (an EWG) had a negative effect. nih.gov The position of the substituent is also crucial; for many properties, the effect follows the order para > ortho > meta. researchgate.net

The following table summarizes the general influence of different classes of substituents on the phenolic ring.

Table 2: Influence of Substituents on the Phenolic Aromatic System

| Substituent Type | Example Group(s) | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Electron-Donating (Activating) | -CH₃, -OCH₃, -NH₂ | Increases electron density on the ring (Resonance & Inductive) | Increases rate of electrophilic aromatic substitution; enhances nucleophilicity of the hydroxyl group. researchgate.net |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -C(O)R | Decreases electron density on the ring (Resonance & Inductive) | Decreases rate of electrophilic aromatic substitution; increases acidity of the phenolic proton. nih.gov |

Understanding these substituent effects is fundamental for designing derivatives of this compound with tailored electronic characteristics for specific applications.

Advanced Synthetic Techniques and Reaction Condition Optimization

The synthesis of this compound, which is typically formed via the condensation of 9-fluorenone and 4-aminophenol, can be significantly improved through modern synthetic methodologies. These techniques focus on enhancing efficiency, sustainability, and yield.

Employment of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules, including fluorene derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of the precursor, 9-fluorenone, methods using aerobic oxidation of 9H-fluorene under ambient conditions with a simple base like KOH in THF have been developed, offering a high-yield and clean alternative to traditional oxidation methods. rsc.org

The use of environmentally benign solvents and catalysts is a cornerstone of green synthesis. Ionic liquids (ILs), particularly bifunctional ionic liquids, have emerged as promising "green" catalysts and solvents. nih.govresearchgate.net For the related synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) from 9-fluorenone and phenol, bifunctional ionic liquids containing both acidic (–SO₃H) and thiol (–SH) groups have been shown to be highly effective and recyclable catalysts. nih.govresearchgate.net Such a system could be adapted for the synthesis of this compound, potentially replacing traditional, more hazardous acid catalysts and co-catalysts. nih.gov

Other green approaches include:

Continuous Flow Processing: This technique offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. For the synthesis of 9-aryl-fluoren-9-ols, a continuous flow process dramatically increased yield, reduced waste, and lowered the environmental impact factor (E-factor) by over 90% compared to batch methods. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonication can accelerate reaction rates, often leading to higher yields and shorter reaction times with lower energy consumption.

Use of Greener Reagents: The development of reagents like an I₂/NaNO₂ system for the iodination of phenols at room temperature exemplifies the move towards more eco-friendly chemical transformations. elsevierpure.com

Mechanistic Studies of Reaction Pathways

The synthesis of this compound proceeds via the formation of an imine (or Schiff base) from the condensation of a ketone (9-fluorenone) and a primary amine (4-aminophenol). The reaction is typically acid-catalyzed. A plausible mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of 9-fluorenone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the activated carbonyl carbon. This forms a protonated hemiaminal (or carbinolamine) intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, likely facilitated by solvent or a conjugate base molecule. This converts the hydroxyl group into a better leaving group (H₂O).

Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the final neutral imine product, this compound, and regenerating the acid catalyst.

Studies on related reactions, such as the condensation of 9-fluorenone with phenol catalyzed by bifunctional ionic liquids, support the initial activation of the carbonyl group by an acidic moiety as a key step in the mechanism. nih.gov

High-Yield and Scalable Synthetic Approaches

Achieving high yields and ensuring scalability are critical for the practical application of any synthetic protocol. For the synthesis of fluorenone and its derivatives, several efficient methods have been reported.

Palladium-catalyzed reactions, such as the cyclocarbonylation of o-halobiaryls, provide a versatile and high-yielding route to a wide range of substituted fluoren-9-ones. organic-chemistry.org These methods often exhibit good functional group tolerance. organic-chemistry.org

For the condensation step, optimizing reaction conditions is paramount. In the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (BHPF), a systematic optimization of catalyst loading, reactant ratio, temperature, and time was performed. nih.gov Using a bifunctional ionic liquid catalyst, researchers achieved nearly 100% conversion of 9-fluorenone with over 95% selectivity for the desired product. nih.gov A similar optimization strategy could be applied to the synthesis of this compound.

Table 3: Example of High-Yield Conditions for a Related Fluorenone Condensation

| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Phenol:Fluorenone:Catalyst) | Temperature | Time | Conversion/Selectivity |

|---|

Furthermore, the adoption of continuous flow technology represents a major advance in scalability. A continuous flow process for producing 9-aryl-fluoren-9-ols achieved a production efficiency of up to 357 g h⁻¹, a significant improvement over batch methods, demonstrating the potential for large-scale, efficient, and green production of fluorene-based compounds. rsc.org

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations for Ground and Excited States

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 4-(9H-Fluoren-9-ylideneamino)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the ground state geometry. researchgate.net These calculations would yield key energetic and electronic parameters.

In the absence of direct computational data for this compound, we can infer from studies on similar fluorene (B118485) derivatives that the introduction of different functional groups significantly influences the electronic and optical properties. researchgate.net For instance, the attachment of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Time-Dependent DFT (TD-DFT) is the standard method for investigating the electronic excited states of molecules. grafiati.com By applying TD-DFT, one could predict the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum. These calculations are crucial for understanding the photophysical properties, such as absorption and emission characteristics. For related fluorene derivatives, TD-DFT has been successfully used to simulate absorption and emission spectra, showing good agreement with experimental results. grafiati.com

Table 1: Hypothetical DFT and TD-DFT Calculation Parameters for this compound

| Parameter | Computational Method | Basis Set | Purpose |

| Ground State Geometry Optimization | DFT (e.g., B3LYP) | 6-311++G(d,p) | To find the most stable molecular structure and its electronic properties. |

| Excited State Calculations | TD-DFT | 6-311++G(d,p) | To predict UV-Vis absorption spectra and understand electronic transitions. |

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. nih.gov This analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as charge transfer. For this compound, NBO analysis would likely highlight the polarization of the C=N imine bond and the O-H bond of the phenol (B47542) group, as well as delocalization of electron density across the conjugated system.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the HOMO and LUMO. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.

In a hypothetical FMO analysis of this compound, the HOMO would be expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom of the imine group, while the LUMO would likely be distributed over the electron-accepting fluorene moiety and the C=N bond. This distribution would dictate the nature of the primary electronic transitions.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Expected Localization | Role in Reactivity/Transitions |

| HOMO | Phenol ring, Imine Nitrogen | Electron-donating character, involved in charge transfer to the acceptor part. |

| LUMO | Fluorene moiety, Imine C=N bond | Electron-accepting character, target for electronic transitions. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function and properties. Computational techniques allow for the exploration of the conformational landscape and the simulation of molecular motion over time.

Investigation of Preferred Conformations and Rotational Barriers

The molecule this compound possesses several rotatable bonds, leading to different possible conformations. The most significant of these is the rotation around the C-N single bond connecting the phenol ring to the imine nitrogen. The dihedral angle between the fluorene plane and the phenol ring is a key structural parameter.

Computational studies on a similar molecule, N-(9H-Fluoren-9-ylidene)-4-methylaniline, have shown a significant dihedral angle between the fluorene unit and the benzene (B151609) ring, indicating a non-planar structure. A potential energy surface scan, performed by systematically varying this dihedral angle and calculating the energy at each step using DFT, would reveal the most stable conformation (the global minimum) and the energy barriers to rotation.

Dynamic Behavior and Intramolecular Interactions

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments (e.g., in a solvent or in the solid state). By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectories of atoms and reveal how the molecule flexes, bends, and rotates over time.

These simulations would also highlight important intramolecular interactions, such as hydrogen bonding. In this compound, an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the imine nitrogen, which would significantly influence the molecule's conformation and properties. MD simulations would allow for the study of the stability and dynamics of such interactions.

Prediction and Correlation of Spectroscopic Properties

A key application of computational chemistry is the prediction of various spectroscopic properties, which can be directly compared with experimental data for validation of the theoretical models.

For this compound, TD-DFT calculations, as mentioned earlier, would yield the predicted UV-visible absorption spectrum. Furthermore, by calculating the vibrational frequencies from the optimized geometry, one could generate a theoretical infrared (IR) spectrum. The calculated vibrational modes could then be assigned to the peaks in an experimental IR spectrum, aiding in its interpretation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted NMR spectra can be invaluable for confirming the molecular structure. While no specific predicted spectra for this compound are available, studies on related compounds demonstrate the reliability of these computational approaches in reproducing experimental spectroscopic data.

Table 3: Summary of Computable Spectroscopic Data

| Spectroscopy | Computational Method | Predicted Data |

| UV-Visible | TD-DFT | Absorption wavelengths (λmax), Oscillator strengths |

| Infrared (IR) | DFT (Frequency calculations) | Vibrational frequencies and intensities |

| NMR | DFT (e.g., GIAO) | Chemical shifts (¹H, ¹³C) |

Computational Simulation of Ultraviolet-Visible (UV-Vis) Absorption Spectra

The simulation of UV-Vis absorption spectra is a cornerstone of modern computational chemistry, offering a direct comparison between theoretical models and experimental results. The standard method for this task is Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This approach calculates the vertical excitation energies from the molecule's ground electronic state to various excited states.

The typical computational workflow involves first optimizing the ground-state geometry of the molecule using DFT, often with a hybrid functional like B3LYP and a basis set such as 6-31G(d,p). beilstein-journals.org Following optimization, TD-DFT calculations are performed to determine the excitation energies, which correspond to the peaks in an absorption spectrum, and the oscillator strengths, which relate to the intensity of these peaks. rsc.org These calculations reveal that the primary absorption bands in such conjugated systems are typically due to π → π* electronic transitions, often localized between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For improved accuracy, especially when modeling behavior in solution, a solvent model like the Polarizable Continuum Model (PCM) is often incorporated. mdpi.com

While specific TD-DFT calculations for this compound are not extensively detailed in the surveyed literature, the results for analogous fluorene-based D-A-D (Donor-Acceptor-Donor) molecules show that TD-DFT can predict absorption maxima (λmax) well into the visible region (400-700 nm), a characteristic attributed to strong intramolecular charge transfer. researchgate.net A representative data table from a TD-DFT calculation on a similar aromatic Schiff base is shown below to illustrate the typical output.

Table 1: Representative TD-DFT Output for a Simulated UV-Vis Spectrum This table is illustrative of typical computational outputs for aromatic Schiff bases and does not represent experimentally verified data for this compound.

| State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.85 | HOMO → LUMO (95%) |

| S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (88%) |

Computational Simulation of Fluorescence Emission Spectra

The computational simulation of fluorescence provides deeper insight into a molecule's photophysical properties. The process is more complex than absorption simulation because it involves the geometry of the excited state. A combined approach using DFT and TD-DFT is highly effective for this purpose. rsc.org

The simulation begins similarly with a ground-state optimization. After simulating the electronic excitation, the geometry of the first singlet excited state (S1) is then optimized. This step is crucial as molecules often relax into a different, lower-energy conformation in the excited state before photon emission can occur. The fluorescence emission energy is then calculated as the energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry. The difference between the calculated absorption and emission wavelengths is the Stokes shift, a key experimental parameter. This methodology has been successfully applied to various fluorescent molecules to understand how subtle structural differences can lead to significant changes in emission spectra. rsc.org

Elucidation of Reaction and Sensing Mechanisms via Computational Methods

Beyond spectroscopy, computational methods are instrumental in mapping out reaction pathways and elucidating the complex mechanisms behind chemical sensing.

Transition State Analysis for Key Chemical Transformations

Computational chemistry can be used to model the reaction mechanism for the synthesis of this compound, which is typically formed via a condensation reaction between 9-fluorenone (B1672902) and 4-aminophenol (B1666318). Using DFT, researchers can map the entire potential energy surface of the reaction. This involves calculating the energies of the reactants, products, and any reaction intermediates.

Crucially, this analysis identifies the transition state—the highest energy point along the reaction coordinate. The structure of the transition state is located and confirmed by a frequency calculation, where it is characterized by having exactly one imaginary frequency. The energy difference between the reactants and the transition state yields the activation energy barrier, a critical factor that governs the rate of the reaction.

Mechanistic Pathways of Chelation-Induced Fluorescence Modulation (CHEF) and Photo-Induced Electron Transfer (PET) Inhibition

Schiff bases containing both a fluorophore (like fluorene) and a binding site (like a phenol) are excellent candidates for fluorescent chemosensors. Computational studies are essential for clarifying the sensing mechanism, which often involves the modulation of fluorescence through processes like Photo-induced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

In a PET-based sensor, the molecule typically exhibits quenched fluorescence. Upon excitation, an electron from the receptor moiety (the phenol-amine part) transfers to the excited fluorophore, providing a non-radiative decay pathway. Computational DFT calculations can model this by showing the relative energy levels of the HOMO and LUMO of the receptor and fluorophore. When an analyte binds to the receptor, it can alter these energy levels, making the PET process energetically unfavorable. This inhibition of PET blocks the non-radiative pathway and "turns on" a strong fluorescent signal.

Alternatively, the CHEF mechanism can be at play. In this scenario, the free ligand may have low fluorescence due to energy loss through intramolecular rotations or vibrations. Upon binding an analyte (chelation), the molecule becomes more rigid. This rigidity curtails the non-radiative decay pathways, leading to a significant enhancement of fluorescence emission.

A computational study on a different Schiff-base sensor, (E)-2-((quinolin-8ylimino) methyl) phenol (QP), demonstrated how DFT and TD-DFT can be used to explore these mechanisms. mdpi.com By calculating the potential energy curves for processes in both the ground and excited states, researchers could rule out an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism and confirm that a Twisted Intramolecular Charge Transfer (TICT) process was responsible for the weak fluorescence of the free sensor. mdpi.com The study provided compelling evidence that analyte binding inhibited this quenching process, leading to a "turn-on" response, a finding that was in complete agreement with experimental results. mdpi.com Such computational approaches are directly applicable to understanding the potential sensing behavior of this compound.

Coordination Chemistry and Metal Complexation Behavior

Ligand Design Principles and Chelation Properties of 4-(9H-Fluoren-9-ylideneamino)phenol

The design of this compound as a ligand is predicated on the strategic placement of donor atoms within a semi-rigid molecular framework. This structure allows for the formation of stable chelate rings with metal ions.

The primary coordination sites of this compound are the nitrogen atom of the imine group (-C=N-) and the oxygen atom of the deprotonated phenolic group (-O⁻). This bidentate, monoanionic (NO) donor set is characteristic of many Schiff base ligands and allows for the formation of stable, typically six-membered, chelate rings with a metal center. The deprotonation of the phenolic hydroxyl group upon coordination is a key feature, creating a strong M-O bond.

Spectroscopic evidence from analogous imine-phenol compounds confirms this coordination mode. In Infrared (IR) spectroscopy, the C=N stretching vibration, typically observed around 1600–1640 cm⁻¹, shifts to a lower frequency upon complexation, indicating the coordination of the imine nitrogen. vulcanchem.com Simultaneously, the disappearance of the broad phenolic O-H stretching band (around 3200–3600 cm⁻¹) and the appearance of a new band corresponding to the M-O bond confirms the deprotonation and coordination of the phenolic oxygen. vulcanchem.comnih.gov In ¹H NMR spectra of diamagnetic complexes, such as those with Zn(II), the signal for the phenolic proton vanishes upon complexation. mdpi.com

The fluorene (B118485) backbone exerts significant steric and electronic effects on the coordination geometry of the resulting metal complexes. The large, planar, and rigid fluorene moiety introduces considerable steric hindrance around the coordination sphere. This bulkiness can influence the number of ligands that can coordinate to a metal center and can distort the resulting geometry from ideal octahedral or tetrahedral arrangements. rsc.org The dihedral angle between the fluorene unit and the aminophenol ring, reported to be around 71.1° in a similar N-(9H-fluoren-9-ylidene)-4-methylaniline structure, further contributes to a non-planar, propeller-like shape that can restrict intermolecular interactions and influence crystal packing. rsc.orgnih.gov

Electronically, the extensive π-conjugated system of the fluorene group can delocalize electron density, affecting the electronic properties of the donor atoms and, consequently, the stability and reactivity of the metal complexes. vulcanchem.comrsc.org This extended conjugation is also responsible for the ligand's and its complexes' photophysical properties, such as fluorescence, a feature observed in many fluorene derivatives. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of complexes with transition metal ions such as Cu(II), Zn(II), Al(III), Cr(III), and Fe(III) generally follows established procedures for Schiff base ligands. A common method involves mixing a solution of the ligand in a solvent like ethanol (B145695) or methanol (B129727) with a solution of the metal salt (e.g., chloride, nitrate, or acetate) in the same or a different solvent. The reaction is often carried out under reflux for several hours to ensure completion. jocpr.comwjpps.com The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to potentially isolate complexes with different coordination numbers and geometries, such as [M(L)₂] or [M(L)Cl(H₂O)ₓ]. For trivalent ions like Al(III), Cr(III), and Fe(III), complexes with a 1:2 or 1:3 metal-to-ligand ratio are commonly formed to satisfy the metal's coordination requirements, often resulting in octahedral geometries. nih.govchemmethod.com The resulting solid complexes can then be isolated by filtration, washed, and dried. researchgate.net

Table 1: Representative Synthetic Conditions for Analogous Schiff Base Metal Complexes

| Metal Ion | Precursor Salt | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Cr(III) | Cr(NO₃)₃·9H₂O | Ethanol/Water | Reflux, 24h | nih.gov |

| Fe(III) | Ferric Salts | - | General methods for Schiff bases | nih.gov |

| Cu(II) | CuCl₂ | Methanol | Stirring at room temp. | mdpi.com |

| Zn(II) | Zn(OAc)₂ | Methanol | Template condensation | rsc.org |

The definitive structural elucidation of these metal complexes relies on advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) and Al(III), ¹H and ¹³C NMR spectroscopy provides valuable information about the ligand's structure in solution. Upon complexation, chemical shifts of protons and carbons near the coordination sites are expected to change significantly, confirming the binding of the metal. mdpi.comresearchgate.net The absence of the phenolic proton signal is a key indicator of coordination. mdpi.com

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy: As mentioned, shifts in the ν(C=N) and the disappearance of the ν(O-H) bands are diagnostic of complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra reveal information about the electronic transitions within the complex, including ligand-centered (π→π, n→π) and charge-transfer (LMCT or MLCT) bands. orientjchem.org

Mass Spectrometry: Techniques like ESI-MS are used to confirm the mass of the complex ion, helping to establish its composition. mdpi.com

Electronic and Magnetic Properties of Metal-Schiff Base Adducts

The interaction between the metal ion's d-orbitals and the ligand's orbitals gives rise to distinct electronic and magnetic properties.

The electronic absorption spectra of the metal complexes are expected to show bands related to both the ligand and the metal center. Intraligand transitions (π→π* and n→π*) originating from the fluorene and imine-phenol moieties will be present, often shifted from their positions in the free ligand spectrum. orientjchem.org More significantly, new bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) or, less commonly, metal-to-ligand charge transfer (MLCT) transitions. mdpi.com For complexes with d-d transitions (e.g., Cu(II), Cr(III), Fe(III)), weak absorption bands corresponding to these transitions can provide information about the geometry of the coordination sphere. mdpi.com

The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion.

Cu(II) (d⁹): Complexes are typically paramagnetic with one unpaired electron, exhibiting magnetic moments of approximately 1.73 B.M.

Zn(II) (d¹⁰) and Al(III) (d⁰): These ions have no unpaired d-electrons and their complexes are therefore diamagnetic. orientjchem.org

Cr(III) (d³): High-spin octahedral complexes are paramagnetic with three unpaired electrons, leading to magnetic moments in the range of 3.70–3.87 B.M. jocpr.com

Fe(III) (d⁵): High-spin complexes, which are common for Schiff base ligands, possess five unpaired electrons and exhibit magnetic moments close to the spin-only value of 5.92 B.M. nih.govresearchgate.net Low-spin complexes would have a magnetic moment corresponding to one unpaired electron.

These magnetic susceptibility measurements are crucial for determining the spin state and oxidation state of the central metal ion in the complex. researchgate.netresearchgate.net

Table 2: Expected Electronic and Magnetic Properties for M(II)/M(III) Complexes of this compound

| Metal Ion | d-electron Count | Expected Geometry | Expected Magnetic Moment (B.M.) | Key UV-Vis Bands | Reference |

|---|---|---|---|---|---|

| Cu(II) | d⁹ | Square Planar/Tetrahedral | ~1.73 - 2.20 | d-d, LMCT | wjpps.com |

| Zn(II) | d¹⁰ | Tetrahedral | Diamagnetic | Intraligand, LMCT | orientjchem.orgmdpi.com |

| Al(III) | d⁰ | Octahedral | Diamagnetic | Intraligand | - |

| Cr(III) | d³ | Octahedral | ~3.80 | d-d, Intraligand | jocpr.com |

| Fe(III) | d⁵ | Octahedral | ~5.90 (high-spin) | LMCT, Intraligand | nih.govresearchgate.net |

Analysis of Electronic Transitions and Charge Transfer Phenomena

Information regarding the electronic spectra (UV-Vis) of metal complexes of this compound is not available. Such studies would be essential to determine the nature of electronic transitions, such as d-d transitions within the metal center and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. These transitions are fundamental to understanding the photophysical and photochemical properties of the complexes.

Investigation of Magnetic Behavior in Paramagnetic Complexes

There is no available data on the magnetic properties of paramagnetic complexes formed with this compound. Research in this area would involve techniques like magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy to determine the electronic ground state, spin state, and the nature of magnetic coupling in polynuclear complexes.

Reactivity and Stability Profiles of Metal-Schiff Base Complexes

Similarly, a detailed account of the reactivity and stability of metal complexes derived from this compound could not be compiled. This would typically include studies on thermal stability (e.g., through thermogravimetric analysis), kinetic lability or inertness, and potential catalytic activity in various organic reactions. While general knowledge of Schiff base complexes suggests a degree of stability, specific data for this ligand is absent.

Supramolecular Chemistry and Self Assembly Phenomena

Characterization of Non-Covalent Interactions in 4-(9H-Fluoren-9-ylideneamino)phenol Systems

The assembly of this compound is primarily driven by two key non-covalent forces: hydrogen bonding and π-π stacking. The phenolic hydroxyl group is a potent hydrogen bond donor, while the expansive surface of the fluorene (B118485) ring is ideal for stacking interactions.

The phenolic hydroxyl (-OH) group is a critical director of supramolecular architecture. It is a strong hydrogen bond donor and can interact with suitable acceptors. In the case of this compound, the imine nitrogen atom (C=N) of a neighboring molecule can serve as a hydrogen bond acceptor, leading to the formation of head-to-tail chains or more complex networks. This O-H···N interaction is a well-established and structurally significant motif in ortho-hydroxyaryl Schiff bases. rsc.org

The formation of these hydrogen bonds can be observed through characteristic shifts in spectroscopic data, such as a broadening and red-shifting of the O-H stretching frequency in infrared (IR) spectroscopy. jocpr.com While a crystal structure for this compound is not available, data from analogous systems provide insight into the typical parameters of these interactions.

Table 1: Representative Hydrogen Bond Parameters in Schiff Bases and Related Systems

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Spectroscopic Evidence (IR O-H Stretch cm⁻¹) |

|---|---|---|---|

| O-H···N | ~2.6 - 2.9 | ~150 - 170 | Shift from ~3600 (free) to 3200-3400 (bound) jocpr.comvulcanchem.com |

| C-H···N | ~2.60 | ~154 | N/A mdpi.com |

This table is generated based on data from analogous compounds and general chemical principles.

The fluorene moiety is a large, planar, and electron-rich aromatic system, making it highly susceptible to π-π stacking interactions. researchgate.net These interactions are a dominant force in the packing of fluorene-based materials, contributing significantly to the stability of their assembled structures. tue.nl The stacking typically occurs in an offset or parallel-displaced arrangement rather than a direct face-to-face orientation to minimize Pauli repulsion. rsc.org

The geometry of these stacks is crucial in determining the electronic and photophysical properties of the resulting material. Crystal structure analyses of related aromatic compounds show that these interactions occur at specific, predictable distances. rsc.orgresearchgate.net

Table 2: Typical Geometries of π-π Stacking Interactions in Aromatic Systems

| Interaction Parameter | Typical Value Range | Description |

|---|---|---|

| Interplanar Separation (s) | 3.3 – 3.9 Å | The vertical distance between the planes of the aromatic rings. rsc.org |

| Displacement (d) | 1.4 – 2.5 Å | The horizontal offset between the centroids of the stacked rings. rsc.org |

This table is generated based on data from studies on halobenzenes and other aromatic systems, which provide a model for fluorene interactions.

Design and Engineering of Supramolecular Architectures

The predictable nature of hydrogen bonding and π-π stacking allows for the rational design of higher-order structures from molecules like this compound.

The combination of directional hydrogen bonds and cohesive π-π stacking can guide the self-assembly of this compound into well-defined nanostructures. Research on analogous fluorene-derived compounds has shown that such molecules can form structures like nano-flakes and cuboid-shaped nanocrystals. rsc.org The final morphology is often influenced by kinetic and thermodynamic factors during the assembly process, such as solvent choice and temperature. The aggregation of these molecules can lead to interesting photophysical phenomena, such as aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state enhances fluorescence. rsc.orgnih.gov

The distinct hydrophobic and hydrophilic regions of this compound make it a candidate for host-guest chemistry. Macrocyclic hosts like cucurbiturils (CBs) are particularly interesting partners. nih.gov Cucurbiturils have a hydrophobic inner cavity and two polar carbonyl-fringed portals. researchgate.netmdpi.com

It is plausible that the large, hydrophobic fluorene unit of this compound could be encapsulated within the cavity of a sufficiently large cucurbituril, such as CB rsc.org or CB researchgate.net. researchgate.netnih.gov This encapsulation would be driven by the hydrophobic effect, releasing high-energy water molecules from the cavity. The phenolic end of the molecule could then interact with the polar portals of the CB host. Such complexation can dramatically alter the guest's properties, for instance, by enhancing its solubility in water or by increasing its fluorescence through spatial confinement. researchgate.net

Investigation of Stimuli-Responsive Supramolecular Systems

Supramolecular assemblies held together by non-covalent bonds are often sensitive to external stimuli, as a small energy input can be sufficient to alter the interactions and rearrange the system. Fluorene-based Schiff bases have been shown to form stimuli-responsive materials. mdpi.com

For instance, a fluorene-naphthalene Schiff base has been synthesized that exhibits mechanofluorochromism. nih.gov In its pristine crystalline state, the material shows weak fluorescence; however, upon grinding or rubbing, the disruption of the regular π-π stacking leads to a significant intensification of the fluorescence emission. nih.gov This process is often reversible. Similarly, exposure to different solvent vapors (vapochromism) can alter the molecular packing and, consequently, the optical properties of fluorene-based materials. rsc.org Given its structural similarity, this compound is a strong candidate for developing similar smart materials whose properties can be tuned by external triggers like mechanical force, light, or chemical vapors.

Reversible Modulation of Self-Assembly by External Stimuli (e.g., pH, Temperature, Solvent Polarity)

The presence of the phenolic hydroxyl group and the imine nitrogen makes the self-assembly of this compound potentially sensitive to changes in pH.

pH-Responsiveness: In a neutral or acidic medium, the phenolic -OH group can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor, facilitating the formation of ordered supramolecular structures. Upon addition of a base, the phenolic proton can be abstracted to form a phenolate (B1203915) anion. This deprotonation would introduce electrostatic repulsion between the molecules, potentially leading to the disassembly of the aggregates. This process is expected to be reversible upon re-acidification.

The stability of non-covalent interactions is also highly dependent on temperature and the surrounding solvent environment.

Temperature Effects: As temperature increases, the kinetic energy of the molecules can overcome the relatively weak non-covalent interactions (hydrogen bonds and π-π stacking), leading to a transition from an assembled to a disassembled state. This process is typically reversible upon cooling.

Solvent Polarity: The nature of the solvent can significantly influence the self-assembly process. In nonpolar solvents, the formation of intermolecular hydrogen bonds would be favored, promoting aggregation. Conversely, in polar, protic solvents, competition from solvent molecules for hydrogen bonding sites could disrupt the self-assembly. The solubility of the compound in different solvents would also play a crucial role in the morphology and stability of the resulting aggregates.

| Stimulus | Expected Effect on Self-Assembly | Reversibility |

| pH (Addition of Base) | Disassembly due to deprotonation of phenol (B47542) and electrostatic repulsion. | Yes (upon re-acidification) |

| Temperature (Increase) | Disassembly due to increased kinetic energy overcoming non-covalent interactions. | Yes (upon cooling) |

| Solvent Polarity (Increase) | Disruption of hydrogen bonding and potential disassembly. | Dependent on solvent system |

Photo-Responsive Supramolecular Switching

The imine (C=N) bond within the this compound structure is a potential photo-responsive unit. Schiff bases can undergo reversible E/Z (or trans/cis) isomerization upon irradiation with light of specific wavelengths.

This photoisomerization would induce a significant change in the molecular geometry, transitioning from a relatively planar E-isomer to a more bent Z-isomer. This structural change would disrupt the packing and intermolecular interactions within the self-assembled structure, leading to a photo-induced disassembly or rearrangement of the supramolecular aggregates. The process could be reversed by irradiation with a different wavelength of light or, in some cases, by thermal relaxation back to the more stable E-isomer. This photo-switchable behavior is a key feature for the development of light-controlled materials.

| Isomer | Geometry | Expected State in Self-Assembly |

| E (trans) | More planar | Favors ordered assembly through efficient π-π stacking and hydrogen bonding. |

| Z (cis) | Bent | Disrupts packing and intermolecular interactions, leading to disassembly. |

Further experimental validation is necessary to fully elucidate the specific mechanisms and dynamics of the supramolecular self-assembly of this compound and its response to various external stimuli. Such studies would provide valuable insights for the rational design of novel smart materials based on this promising fluorene-derived Schiff base.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Fluorene (B118485) derivatives are recognized for their potential in organic electronics due to their electrical and optical properties. ontosight.ai While direct research on 4-(9h-Fluoren-9-ylideneamino)phenol in this area is limited, the broader class of fluorene-based materials offers insights into its potential applications.

Fluorene derivatives are actively investigated for their use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.gov The fluorene core provides a rigid, conjugated system that can be chemically modified to tune the electronic properties of the material. nih.gov For instance, the synthesis of various fluorene derivatives has been shown to yield materials with high thermal stability and bright light emission, making them suitable as emitters in OLEDs. researchgate.net The performance of these devices is often linked to the molecular structure of the active materials, with factors like planarity and the nature of substituents on the fluorene core playing a crucial role. researchgate.net

Table 1: Performance of selected fluorene derivatives in organic electronic devices (Analogous Compounds)

| Compound Type | Device | Key Performance Metric | Reference |

| Fluorene-based emitters | OLED | Blue to green light emission | researchgate.net |

| Polymer nanowires (IDT-BT) | OFET | Average hole mobility of 1.1 cm²/Vs | nih.gov |

| Thiophene-containing fluorene analogue | OFET | Mobility of 0.12 cm²/Vs | nih.gov |

The efficiency of multilayer optoelectronic devices like OLEDs and perovskite solar cells heavily relies on the charge-transporting properties of the materials used in the hole-transporting layer (HTL) and electron-transporting layer (ETL). Fluorene derivatives have been extensively studied for these roles. The rigid and planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is beneficial for charge transport.

While specific studies on the hole or electron transport properties of this compound are not prominent, research on analogous compounds provides valuable insights. For example, spiro[fluorene-9,9′-xanthene]-based materials have been designed and synthesized as efficient hole-transporting materials (HTMs) for perovskite solar cells, exhibiting suitable HOMO energy levels and good hole mobility. The conjugated π-system across the fluorene and imine groups in this compound suggests potential for electronic delocalization, a key feature for charge transport. vulcanchem.com

Polymeric Materials and Coatings

The incorporation of the fluorene moiety into polymer backbones, particularly in polyimides, has been a successful strategy to develop high-performance materials with exceptional thermal and optical properties.

Polyimides are renowned for their outstanding thermal stability, a property that is further enhanced by the inclusion of the bulky and rigid fluorene group. nih.govresearchgate.net The synthesis of polyimides from fluorene-containing diamines results in polymers with very high glass transition temperatures (Tg), often exceeding 400°C. nih.gov This makes them suitable for applications in the aerospace and microelectronics industries where materials are exposed to extreme temperatures. core.ac.uk The thermal stability is a direct consequence of the high bond energies within the aromatic and imide structures. The presence of the fluorene unit also contributes to a lower coefficient of thermal expansion (CTE), which is crucial for the reliability of electronic devices. nih.gov

Table 2: Thermal Properties of Polyimides Derived from Fluorene-Containing Monomers (Analogous Compounds)

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) | Coefficient of Thermal Expansion (CTE) | Reference |

| FLPI-1 (FDAn-FDAADA) | > 420 °C | Not specified | 31.8 × 10⁻⁶/K | nih.gov |

| FLPI-2 (FDAn-ABTFMB) | > 420 °C | Not specified | 45.8 × 10⁻⁶/K | nih.gov |

| PI from BAF and PMDA | > 300 °C | > 500 °C | Not specified | researchgate.net |

| Aromatic Polyimides | > 400 °C | > 400 °C | Not specified | core.ac.uk |

Conventional aromatic polyimides often exhibit a characteristic yellow-to-brown color due to the formation of charge-transfer complexes (CTCs) between polymer chains. mueller-ahlhorn.com The incorporation of the bulky, non-planar fluorene group disrupts the chain packing and hinders the formation of these CTCs, leading to the synthesis of colorless and transparent polyimide films. nih.govnih.gov These films possess high optical transmittance in the visible light spectrum, making them ideal for applications in flexible displays, optical sensors, and other optoelectronic devices. mueller-ahlhorn.comnih.gov The combination of high transparency and excellent thermal stability is a key advantage of fluorene-containing polyimides. nih.govrsc.org

Table 3: Optical Properties of Transparent Polyimide Films from Fluorene-Containing Monomers (Analogous Compounds)

| Polymer Film | Cut-off Wavelength (λc) | Transmittance at 500 nm | Yellowness Index (b*) | Reference |

| FDAn-PI Films | Not specified | > 80.0% | 1.01–5.20 | nih.gov |

| Fluorinated CPI Films | Not specified | High | Low | nih.gov |

Nanomaterials and Hybrid Systems

While the application of this compound in nanomaterials and hybrid systems is not yet widely documented in scientific literature, the functional groups present in the molecule offer potential avenues for such research. The phenolic hydroxyl group, for instance, could be used for surface modification of nanoparticles or for creating organic-inorganic hybrid materials through covalent bonding or hydrogen bonding interactions. The fluorene unit's photoluminescent properties could also be exploited in the development of fluorescent nanoparticles for imaging or sensing applications. Further research is needed to explore these possibilities and to integrate this compound into the rapidly evolving field of nanotechnology.

Functionalization of Nanoparticles for Hybrid Material Development

The functionalization of nanoparticles involves the surface modification of these particles to alter their physical and chemical properties, enhancing their dispersion, compatibility, and interaction with a surrounding matrix. The phenolic group and the fluorenylideneamino structure within this compound present opportunities for attachment to nanoparticle surfaces.

Theoretical Functionalization Mechanisms:

The phenol (B47542) group (-OH) on the molecule could serve as a key anchoring point for functionalization. For instance, it could react with metal oxide nanoparticles (e.g., SiO₂, TiO₂, ZnO) through condensation reactions to form stable ether linkages. This process would covalently bond the fluorene-containing molecule to the nanoparticle surface.

Another potential route involves the imine group (-N=C). While generally stable, it could participate in ligand exchange reactions with certain metal nanoparticles or be chemically modified to provide a more reactive linker for attachment.

Hypothetical Research Findings:

Should research be undertaken in this area, one could anticipate the following investigations and potential outcomes, which can be summarized in a data table format for clarity.

| Nanoparticle Type | Proposed Functionalization Method | Expected Outcome of Functionalization | Potential Characterization Techniques |

| Silica (SiO₂) | Condensation reaction with surface silanol (B1196071) groups | Improved dispersion in non-polar organic solvents; enhanced photoluminescence. | FTIR, TGA, TEM, UV-Vis Spectroscopy |

| Gold (Au) | Thiol-gold interaction (after modification of the phenol group) | Formation of self-assembled monolayers; potential for plasmonic enhancement of fluorescence. | XPS, SPR, AFM |

| Cadmium Selenide (CdSe) Quantum Dots | Ligand exchange with native surface ligands | Passivation of surface trap states; tuning of quantum dot optoelectronic properties. | PL Spectroscopy, TRPL, NMR |

This table represents a theoretical framework for potential research directions and expected results, as direct experimental data for this compound is not currently available.

Fabrication of Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic composites are materials that combine the properties of both organic and inorganic components, often resulting in synergistic effects that lead to enhanced performance. The incorporation of nanoparticles functionalized with this compound into a polymer matrix is a theoretical pathway to creating such advanced composites.

Conceptual Fabrication Process:

The functionalized nanoparticles, now bearing the fluorene-based organic shell, could be dispersed within a polymer matrix such as polycarbonate, polymethyl methacrylate (B99206) (PMMA), or an epoxy resin. The organic functionalization would be crucial for ensuring a homogeneous dispersion and preventing the agglomeration of nanoparticles, which is a common challenge in composite fabrication.

The fabrication process could involve techniques like solution casting, in-situ polymerization, or melt blending. The choice of method would depend on the polymer matrix and the desired final form of the composite material.

Anticipated Properties and Research Focus:

The resulting hybrid composite materials would be expected to exhibit a combination of the properties from the inorganic nanoparticle core, the fluorene-based functionalizing agent, and the polymer matrix.

| Property of Interest | Contribution from this compound | Potential Enhancement in Composite | Illustrative Research Objective |

| Refractive Index | The high electron density of the fluorene ring system. | Development of high refractive index coatings for optical devices. | To quantify the change in refractive index with varying concentrations of functionalized nanoparticles. |

| Thermal Stability | The rigid, aromatic structure of fluorene. | Increased glass transition temperature and decomposition temperature of the polymer matrix. | To perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the composite materials. |

| Photoluminescence | The inherent fluorescence of the fluorene moiety. | Creation of light-emitting or light-converting films and coatings. | To measure the quantum yield and emission spectra of the composites for potential use in solid-state lighting. |

| Mechanical Strength | Strong interfacial adhesion between the functionalized nanoparticles and the polymer. | Improved tensile strength, modulus, and hardness of the composite material. | To conduct mechanical testing (e.g., tensile tests, nanoindentation) on composite samples. |

This table outlines the projected benefits and research goals for hybrid composites incorporating this compound-functionalized nanoparticles, based on the known properties of similar fluorene-based materials.

Catalytic Applications of 4 9h Fluoren 9 Ylideneamino Phenol and Its Complexes

Metal-Schiff Base Complexes as Heterogeneous and Homogeneous Catalysts

Schiff bases are privileged ligands in coordination chemistry due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. When complexed with transition metals, they can form robust catalysts that are active in both homogeneous and heterogeneous settings. The imine nitrogen and the phenolic oxygen of 4-(9H-Fluoren-9-ylideneamino)phenol can act as a bidentate ligand, chelating to a metal center to form a stable complex. The large, aromatic fluorenyl group can impart significant steric hindrance and influence the solubility and stability of these complexes, which are crucial factors in their catalytic performance.

Catalysis of Organic Transformations (e.g., Oxidation Reactions)

Metal-Schiff base complexes are well-documented catalysts for a variety of oxidation reactions. While no specific studies detailing the use of this compound complexes in oxidation catalysis were identified, it is plausible that its metal complexes could catalyze reactions such as the oxidation of alcohols, alkenes, and sulfides. The choice of metal center would be critical, with metals like manganese, cobalt, copper, and iron being common choices for such transformations.

Table 1: Potential Oxidation Reactions Catalyzed by Metal Complexes of this compound (Hypothetical)

| Metal Center | Substrate | Oxidant | Potential Product |

| Mn(III) | Benzyl alcohol | H₂O₂ | Benzaldehyde |

| Co(II) | Styrene | O₂ | Styrene oxide |

| Cu(II) | Thioanisole | H₂O₂ | Methyl phenyl sulfoxide |

| Fe(III) | Cyclohexane | t-BuOOH | Cyclohexanol/Cyclohexanone |

This table is hypothetical and intended to illustrate potential applications based on the known reactivity of other metal-Schiff base complexes. No experimental data for these specific reactions using this compound complexes were found.

Application in Polymerization and Oligomerization Processes

Late transition metal complexes, particularly those of nickel and palladium, with Schiff base ligands have shown significant activity as catalysts for olefin polymerization and oligomerization. These catalysts can offer advantages over early transition metal systems, such as higher tolerance to functional groups. A complex of this compound with a metal like nickel could potentially catalyze the polymerization of ethylene (B1197577) or propylene. The bulky fluorenyl group might influence the polymer's microstructure and molecular weight.

Table 2: Potential Polymerization Reactions Catalyzed by Metal Complexes of this compound (Hypothetical)

| Metal Center | Monomer | Co-catalyst | Potential Polymer |

| Ni(II) | Ethylene | Methylaluminoxane (MAO) | Polyethylene |

| Pd(II) | Propylene | Borate Activator | Polypropylene |

This table is hypothetical and based on the established catalytic activity of similar nickel and palladium Schiff base complexes. Specific research on this compound complexes for polymerization is not available.

Potential for Stereoselective Catalysis with Chiral Derivatives

The development of chiral Schiff base ligands has been a cornerstone of asymmetric catalysis. By introducing chirality into the ligand framework, it is possible to create metal complexes that can catalyze enantioselective reactions, leading to the preferential formation of one enantiomer of a chiral product. While this compound itself is achiral, chiral derivatives could be synthesized. For instance, introducing a chiral center in the fluorene (B118485) moiety or by attaching a chiral auxiliary to the phenol (B47542) ring could yield ligands for stereoselective catalysis. Such chiral catalysts could potentially be applied in asymmetric epoxidation, cyclopropanation, or aldol (B89426) reactions. However, the synthesis and application of such chiral derivatives of this compound in stereoselective catalysis have not been reported.

Mechanistic Studies of Catalytic Reaction Pathways

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. Mechanistic studies typically involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling. For a hypothetical catalytic cycle involving a metal complex of this compound, key steps would likely include substrate coordination to the metal center, the catalytic transformation step (e.g., oxygen transfer in an oxidation reaction or monomer insertion in polymerization), and product release. The electronic properties of the fluorenyl and phenol moieties would influence the reactivity of the metal center and the stability of intermediates in the catalytic cycle. Unfortunately, in the absence of any reported catalytic activity for this specific compound, no mechanistic studies have been conducted.

Advanced Characterization Techniques and Analytical Methodologies

Comprehensive Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 4-(9H-Fluoren-9-ylideneamino)phenol. While a complete, published experimental spectrum for this specific compound is not widely available, the expected chemical shifts can be inferred from detailed analyses of its precursors and structurally similar Schiff bases. vulcanchem.comnih.govnih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the fluorenyl and phenyl moieties, as well as the phenolic hydroxyl proton. The eight protons of the fluorene (B118485) ring system are expected to resonate in the aromatic region, typically between δ 7.2 and 7.8 ppm. The four protons of the para-substituted phenol (B47542) ring will likely appear as two distinct doublets, characteristic of an AA'BB' spin system. A broad singlet, indicative of the phenolic -OH proton, is expected to appear further downfield, generally in the range of δ 9.5–10.5 ppm, with its exact position and broadness being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, this would include the carbons of the fluorene skeleton, the imine carbon, and the carbons of the phenol ring. The imine carbon (C=N) is a key diagnostic signal and is expected to appear in the downfield region of the spectrum. The carbon atoms of the fluorene moiety will produce a series of signals in the aromatic region, while the four distinct carbon environments of the para-substituted phenol ring will also be resolved.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons within the fluorene and phenol rings, while HSQC would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Fluorene Aromatic Protons | 7.2 - 7.8 | 120 - 142 |

| Phenol Aromatic Protons | 6.8 - 7.5 | 115 - 160 |

| Imine Carbon (C=N) | - | ~160 |

| Phenolic Hydroxyl Proton | 9.5 - 10.5 | - |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. vulcanchem.comnih.govnih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The spectrum is defined by absorption bands corresponding to the vibrational frequencies of specific bonds.

The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the stretching vibration of the imine (C=N) bond, which typically appears in the region of 1600–1640 cm⁻¹. nih.govnih.gov The disappearance of the characteristic C=O stretching band of the 9-fluorenone (B1672902) precursor (around 1715 cm⁻¹) and the primary amine N-H stretching bands of 4-aminophenol (B1666318) provides further evidence of a successful reaction.

Key vibrational bands for this compound include:

O-H Stretch: A broad band in the region of 3200–3600 cm⁻¹ corresponding to the phenolic hydroxyl group. nih.gov

C-H Stretch (Aromatic): Multiple sharp bands typically appearing just above 3000 cm⁻¹.

C=N Stretch (Imine): A characteristic band around 1600–1640 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450–1600 cm⁻¹ region.

C-O Stretch (Phenol): An absorption band in the 1200–1300 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Imine C=N | Stretching | 1600 - 1640 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

Note: The data in this table is based on established infrared spectroscopy correlation tables and data from analogous compounds. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The extended conjugation, encompassing the fluorene ring system and the iminophenol moiety, is expected to result in strong absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum.

The spectrum is anticipated to show intense absorption bands corresponding to π → π* transitions. For comparison, studies on other 4-aminophenol Schiff bases have shown absorption maxima that are influenced by the nature of the aromatic aldehyde and the solvent. mdpi.com For this compound, one would expect to observe characteristic absorption bands arising from the fluorenylidene and the aminophenol chromophores. The maximum absorption wavelength (λmax) for related Schiff bases derived from 9-fluorenone can be found in the near-UV region. jocpr.com

Fluorescence Spectroscopy (Excitation, Emission, Quantum Yield Determination, Lifetime Measurements)

Fluorescence spectroscopy is a sensitive technique for studying the photophysical properties of fluorescent molecules. The planar and highly conjugated structure of the fluorene moiety suggests that this compound is likely to be fluorescent.

Excitation and Emission Spectra: The excitation spectrum would be expected to closely resemble the absorption spectrum. Upon excitation at a wavelength corresponding to a major absorption band, the compound would emit fluorescence at a longer wavelength (a phenomenon known as the Stokes shift).

Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. This would be determined relative to a well-characterized fluorescence standard.

Lifetime Measurements: Fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter provides information about the rates of radiative and non-radiative decay processes.

High-Resolution Mass Spectrometry (HRMS, ESI-MS, MALDI-TOF) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial technique for the precise determination of the molecular weight and confirmation of the elemental composition of this compound.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₁₉H₁₃NO. The calculated exact mass for this formula is 271.0997 g/mol .

Fragmentation Pattern: Depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization), the mass spectrum may also show characteristic fragment ions. These fragments would result from the cleavage of specific bonds within the molecule, such as the C=N imine bond or fragmentation of the fluorene or phenol rings. Analysis of this fragmentation pattern can provide further structural confirmation.

Crystallographic Studies

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. To date, no published crystal structure for this compound has been found in the searched literature.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For "this compound," these methods would provide insights into its thermal stability and phase behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is instrumental in determining the thermal stability of "this compound." By heating a sample at a constant rate, a TGA thermogram would reveal the temperatures at which the compound begins to decompose.

While specific TGA data for "this compound" is not documented in the available literature, a typical analysis would provide the onset temperature of decomposition and the percentage of residual mass at the end of the experiment. This information is critical for understanding the material's thermal robustness.

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to detect and quantify phase transitions such as melting, crystallization, and glass transitions. For "this compound," a DSC analysis would identify its melting point and any other solid-state phase transitions.

Experimental DSC data for "this compound" is not present in the surveyed literature. A DSC thermogram would exhibit peaks corresponding to endothermic or exothermic events, providing valuable information about the compound's thermal behavior and purity.

Electrochemical Characterization

Electrochemical methods are used to investigate the redox properties of a compound, providing information on its ability to accept or donate electrons.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which can reveal the oxidation and reduction potentials of "this compound." This data is crucial for understanding its electron transfer properties and for assessing its potential use in electronic applications.

Specific cyclic voltammetry data for "this compound" is not found in the examined literature. A CV experiment would provide information on the reversibility of its redox processes and the stability of the resulting radical ions, offering insight into its electronic structure.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to probe the electrochemical characteristics of materials and their interfaces. This methodology is particularly valuable for investigating the behavior of conjugated organic molecules like Schiff bases at electrode surfaces. Although specific EIS data for this compound are not widely available in published research, the application of EIS to similar fluorenone-derived and other Schiff bases, especially in the field of corrosion inhibition, offers a robust framework for understanding its potential electrochemical characterization.

Principles of EIS in the Context of Schiff Bases

EIS operates by applying a small amplitude AC perturbation (voltage or current) to an electrochemical cell across a broad frequency spectrum and measuring the corresponding impedance. ntnu.edu The resulting data are typically visualized through a Nyquist plot (plotting imaginary versus real impedance) or Bode plots (displaying impedance magnitude and phase angle as a function of frequency). ntnu.edu

For a Schiff base such as this compound, EIS can yield significant insights into its interactions with an electrode surface. Schiff bases, which possess heteroatoms with lone pairs of electrons (e.g., nitrogen and oxygen) and π-conjugated systems, have the ability to adsorb onto metal surfaces, thereby creating a protective layer. mdpi.comnih.govresearchgate.net This adsorption modifies the electrochemical properties of the electrode-electrolyte interface, a phenomenon that can be quantitatively analyzed using EIS.

Analysis of Interfacial Properties

The impedance spectra obtained from an electrode in the presence of a Schiff base are frequently interpreted by fitting the experimental data to an equivalent electrical circuit model. A commonly employed model is the Randles circuit, which comprises several key elements:

Solution Resistance (Rs): This represents the resistance of the bulk electrolyte. nih.gov